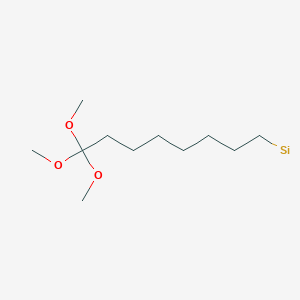
CID 53400353
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used as a coupling and surface-modifying agent due to its ability to enhance water contact angles and lower surface energy . This compound is particularly valuable in applications requiring hydrophobic coatings and surface treatments.
Preparation Methods
Trimethoxyoctylsilane can be synthesized through several methods. One common approach involves the reaction of octyltrichlorosilane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds as follows:
[ \text{C}8\text{H}{17}\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} ]
This method is suitable for industrial production due to its simplicity and efficiency .
Chemical Reactions Analysis
Trimethoxyoctylsilane undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds. This process is essential for its use as a coupling agent. The general reaction is:
[ \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}8\text{H}{17}\text{Si(OH)}_3 + 3\text{CH}_3\text{OH} ]
Common reagents used in these reactions include water, acids, and bases. The major products formed are silanols and methanol .
Scientific Research Applications
Trimethoxyoctylsilane has a wide range of scientific research applications:
Biology: It is employed in the modification of biomaterials to improve their hydrophobic properties and enhance biocompatibility.
Medicine: It is used in the development of drug delivery systems and medical coatings to prevent biofouling.
Mechanism of Action
The mechanism of action of trimethoxyoctylsilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds create a hydrophobic layer on the surface of materials, reducing surface energy and increasing water contact angles. The nonpolar octyl group imparts hydrophobicity, while the methoxy groups facilitate the formation of siloxane bonds with hydroxyl groups on the substrate .
Comparison with Similar Compounds
Trimethoxyoctylsilane can be compared with other organosilanes, such as triethoxyoctylsilane and trimethoxysilane:
Triethoxyoctylsilane: Similar to trimethoxyoctylsilane but with ethoxy groups instead of methoxy groups.
Trimethoxysilane: Contains a silicon-hydrogen bond and is used in the production of silane coupling agents.
These comparisons highlight the unique properties of trimethoxyoctylsilane, particularly its ability to impart hydrophobicity and enhance surface properties .
Properties
Molecular Formula |
C11H23O3Si |
|---|---|
Molecular Weight |
231.38 g/mol |
InChI |
InChI=1S/C11H23O3Si/c1-12-11(13-2,14-3)9-7-5-4-6-8-10-15/h4-10H2,1-3H3 |
InChI Key |
NUUOPJJITUQEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCC[Si])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















